molecular formula C6H3BrF2O2S B1651969 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride CAS No. 1373233-30-7

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride

Cat. No. B1651969
CAS RN: 1373233-30-7
M. Wt: 257.05
InChI Key: YQLURXSMDKDOKW-UHFFFAOYSA-N
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Description

“3-Bromo-4-fluorobenzene-1-sulfonyl fluoride” is a chemical compound with the molecular formula C6H3BrF2O2S . It is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It also contains a sulfonyl fluoride group, which is a functional group consisting of a sulfur atom bonded to an oxygen atom and a fluorine atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a bromine atom, a fluorine atom, and a sulfonyl fluoride group attached to it . The InChI code for this compound is InChI=1S/C6H3BrF2O2S/c7-5-3-4 (12 (9,10)11)1-2-6 (5)8/h1-3H .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 257.05 g/mol . It has a computed XLogP3-AA value of 2.5, indicating its lipophilicity . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 255.90052 g/mol . Its topological polar surface area is 42.5 Ų .

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride is its specificity for lysine residues in proteins and peptides. This allows for the selective labeling of proteins and peptides, which can be used for a variety of applications such as protein purification, protein-protein interaction studies, and protein localization studies.
This compound is also a versatile crosslinking agent that can be used to crosslink a variety of biomolecules, resulting in the formation of novel materials with unique properties.
One of the limitations of this compound is its potential to affect the structure and function of proteins and other biomolecules. The covalent bonds formed by this compound can potentially affect the activity of enzymes and other proteins.

Future Directions

There are several future directions for the use of 3-Bromo-4-fluorobenzene-1-sulfonyl fluoride in scientific research. One potential direction is the development of new labeling reagents based on the structure of this compound. These reagents could have improved specificity and sensitivity for the labeling of proteins and peptides.
Another potential direction is the development of new crosslinking agents based on the structure of this compound. These agents could be designed to have improved properties such as increased selectivity and reduced toxicity.
Finally, the use of this compound as a fluorescent probe for the detection of biological molecules could be further explored. New fluorophores could be developed that have improved properties such as increased sensitivity and reduced photobleaching.

Scientific Research Applications

3-Bromo-4-fluorobenzene-1-sulfonyl fluoride has been widely used in scientific research due to its unique properties. One of the primary applications of this compound is as a labeling reagent for proteins and peptides. This compound reacts specifically with the amino group of lysine residues in proteins and peptides, resulting in the formation of a stable sulfonamide bond. This allows for the selective labeling of proteins and peptides, which can be used for a variety of applications such as protein purification, protein-protein interaction studies, and protein localization studies.
This compound is also used as a crosslinking agent for the synthesis of novel materials. The sulfonamide group in this compound can react with a variety of functional groups, such as amines and thiols, resulting in the formation of covalent bonds. This can be used to crosslink polymers, proteins, and other biomolecules, resulting in the formation of novel materials with unique properties.
In addition, this compound is also used as a fluorescent probe for the detection of biological molecules. This compound contains a fluorophore that can be excited by light, resulting in the emission of fluorescence. This can be used to detect the presence of biological molecules such as proteins and nucleic acids, which can be labeled with this compound.

Safety and Hazards

“3-Bromo-4-fluorobenzene-1-sulfonyl fluoride” is potentially dangerous. It may cause harm if swallowed, cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures should be taken to avoid ingestion, inhalation, and contact with skin and eyes .

properties

IUPAC Name

3-bromo-4-fluorobenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2O2S/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLURXSMDKDOKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263358
Record name Benzenesulfonyl fluoride, 3-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1373233-30-7
Record name Benzenesulfonyl fluoride, 3-bromo-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373233-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl fluoride, 3-bromo-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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